molecular formula C10H17ClN2O B2705711 2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide CAS No. 2411296-42-7

2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide

Cat. No.: B2705711
CAS No.: 2411296-42-7
M. Wt: 216.71
InChI Key: VXPGFNUHTKGEIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide is a chemical compound with the molecular formula C10H17ClN2O and a molecular weight of 216.71 g/mol. This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a pyrrolidinyl group attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide typically involves the reaction of 3-pyrrolidinylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time.

Chemical Reactions Analysis

2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide include other pyrrolidine derivatives and acetamide compounds. These compounds share structural features such as the pyrrolidine ring or the acetamide group but differ in their substituents and overall molecular structure. Examples include:

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two carbonyl groups.

    Cyclopropylmethylamines: Compounds with a cyclopropylmethyl group attached to an amine.

    Chloroacetamides: Compounds with a chloro group and an acetamide moiety.

The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c11-5-10(14)12-9-3-4-13(7-9)6-8-1-2-8/h8-9H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPGFNUHTKGEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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